molecular formula C17H19Cl2N3 B2761926 N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine CAS No. 338414-80-5

N-(2,4-dichlorobenzyl)-N'-isopropyl-N''-phenylguanidine

Cat. No.: B2761926
CAS No.: 338414-80-5
M. Wt: 336.26
InChI Key: IPURTGGCIASEME-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine is a chemical compound that belongs to the class of guanidines. This compound is characterized by the presence of a 2,4-dichlorobenzyl group, an isopropyl group, and a phenyl group attached to a guanidine core. Guanidines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N’-isopropyl-N’‘-phenylguanidine typically involves the reaction of 2,4-dichlorobenzyl chloride with N-isopropyl-N’'-phenylguanidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the guanidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted guanidines depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.

    2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

    N-(2,4-dichlorobenzyl)-4-(4-morpholinyl)benzamide: Investigated for its potential biological activities.

Uniqueness

N-(2,4-dichlorobenzyl)-N’-isopropyl-N’'-phenylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its guanidine core, combined with the 2,4-dichlorobenzyl, isopropyl, and phenyl groups, makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-1-phenyl-3-propan-2-ylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3/c1-12(2)21-17(22-15-6-4-3-5-7-15)20-11-13-8-9-14(18)10-16(13)19/h3-10,12H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPURTGGCIASEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NCC1=C(C=C(C=C1)Cl)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665837
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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